tert-butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a tert-butyl ester group at the 1-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method involves the bromination of an indole derivative followed by esterification and hydroxylation reactions. For instance, the bromination of 1H-indole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromoindole can then be subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. Finally, the hydroxylation at the 2-position can be accomplished using reagents like sodium hydroxide or other hydroxylating agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Oxidation: Formation of 2-ketoindole derivatives.
Reduction: Formation of 1-hydroxyindole derivatives.
Scientific Research Applications
tert-Butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the study of these activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine and hydroxyl groups can enhance binding affinity and specificity to these targets. The tert-butyl ester group can influence the compound’s solubility, stability, and bioavailability. Detailed studies on the molecular interactions and pathways involved would provide further insights into its mechanism of action .
Comparison with Similar Compounds
tert-Butyl 5-bromoindole-1-carboxylate: Lacks the hydroxyl group at the 2-position.
tert-Butyl 2-hydroxyindole-1-carboxylate: Lacks the bromine atom at the 5-position.
tert-Butyl 5-bromo-2-methoxyindole-1-carboxylate: Contains a methoxy group instead of a hydroxyl group at the 2-position.
Uniqueness: tert-Butyl 5-bromo-2-hydroxy-1H-indole-1-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-hydroxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16/h4-7,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIXPPJPLILPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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